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Compound of Interest

Compound Name: 5-Methylurapidil

Cat. No.: B1664665

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylurapidil is a potent and selective antagonist of al-adrenoceptors and an agonist at 5-
HT1A serotonin receptors.[1][2] This dual activity makes it a valuable pharmacological tool in
neuroscience research for dissecting the roles of these two critical receptor systems in various
physiological and pathological processes. Its particular utility lies in its ability to discriminate
between al-adrenoceptor subtypes, exhibiting a higher affinity for the alA subtype over the
al1B subtype.[3][4] This document provides detailed application notes and experimental
protocols for the use of 5-Methylurapidil in neuroscience research.

Physicochemical Properties
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Property Value

6-({3-[4-(2-methoxyphenyl)piperazin-1-
IUPAC Name yl]propyl}amino)-1,3,5-trimethylpyrimidine-
2,4(1H,3H)-dione

Molecular Formula C21H31N503

Molecular Weight 401.50 g/mol

CAS Number 34661-85-3

Solubility Soluble in 0.1 N HCI (3.8 mg/ml)[5]
Storage Store at room temperature, tightly sealed

Receptor Binding Affinity

5-Methylurapidil's affinity for al-adrenergic and 5-HT1A receptors has been characterized in
various tissues, primarily from rat models. The following tables summarize key binding affinity
data.

Table 1: Binding Affinity of 5-Methylurapidil for al-Adrenoceptor Subtypes
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Table 2: Binding Affinity of 5-Methylurapidil for 5-HT1A Receptors
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Signaling Pathways

5-Methylurapidil exerts its effects by modulating two distinct G-protein coupled receptor

(GPCR) signaling pathways: the Gg-coupled al-adrenergic receptor and the Gi/o-coupled 5-
HT1A receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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